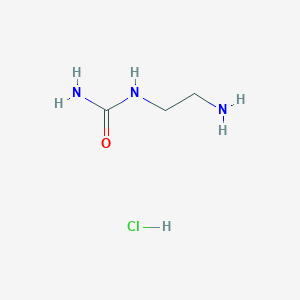

(2-Aminoethyl)urea hydrochloride

Beschreibung

Significance of Urea-Based Compounds in Chemical and Biological Sciences

Urea (B33335), with the chemical formula CO(NH₂)₂, is a simple yet vital organic compound. wikipedia.org Its discovery by Hilaire Rouelle in 1773 and subsequent synthesis by Friedrich Wöhler in 1828 from inorganic materials were landmark events in the history of chemistry, effectively bridging the gap between inorganic and organic chemistry. wikipedia.org

In biological systems, urea plays a crucial role in the metabolism of nitrogen-containing compounds in animals, being the primary vehicle for excreting nitrogen waste in mammals. wikipedia.org The urea cycle in the liver converts toxic ammonia (B1221849) into urea, which is then expelled through urine. ebsco.comnih.gov This process is essential for preventing the toxic buildup of ammonia in the body. ebsco.comnih.gov

Beyond its biological importance, urea and its derivatives are extensively utilized in various industries. They serve as key components in fertilizers, providing a source of nitrogen for plant growth, and are used in the manufacturing of plastics, resins, adhesives, and pharmaceuticals. ebsco.comresearchgate.net The ability of the urea functionality to form stable hydrogen bonds is a critical feature that medicinal chemists leverage in drug design to enhance interactions with biological targets. nih.gov This has led to the development of numerous urea-containing drugs for a range of diseases. nih.gov

Overview of the Research Landscape for (2-Aminoethyl)urea Hydrochloride

This compound is a specific derivative of urea that is primarily available as a research chemical. scbt.comsimsonpharma.comclearsynth.com It is offered by various chemical suppliers for laboratory use, particularly in fields like proteomics and as a building block in organic synthesis. scbt.combldpharm.com The existing literature and supplier information indicate that this compound is intended for research purposes only and not for human or therapeutic use. simsonpharma.comglpbio.com

The research interest in this compound stems from its chemical structure, which combines a reactive primary amine group and a urea moiety. This bifunctionality makes it a versatile building block for the synthesis of more complex molecules. Researchers in medicinal chemistry and materials science may utilize this compound to create novel structures with desired biological or physical properties.

Scope and Objectives of Current Research Directions

Current research involving this compound and similar urea derivatives is focused on several key areas:

Synthesis of Novel Compounds: A primary objective is the use of this compound as a starting material or intermediate in the synthesis of new chemical entities. The reactivity of its amino and urea groups allows for a variety of chemical transformations, leading to the creation of diverse molecular architectures. researchgate.net

Medicinal Chemistry: Researchers are exploring the incorporation of the (2-aminoethyl)urea scaffold into larger molecules to evaluate their potential as therapeutic agents. The urea functional group is known to participate in hydrogen bonding with biological targets, and scientists are investigating how this property can be exploited in the design of new drugs. nih.govmdpi.com

Materials Science: The ability of urea-based compounds to form hydrogen-bonded networks is also of interest in materials science. Research in this area may focus on the development of new polymers or supramolecular assemblies with specific structural or functional properties.

While specific, in-depth research studies on this compound itself are not extensively documented in publicly available literature, its role as a chemical intermediate suggests its implicit involvement in a broader range of scientific investigations. The future direction of research will likely continue to capitalize on its versatile chemical nature for the development of new molecules and materials.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-aminoethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O.ClH/c4-1-2-6-3(5)7;/h1-2,4H2,(H3,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAFPTWQUBAULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590441 | |

| Record name | N-(2-Aminoethyl)urea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858001-69-1 | |

| Record name | N-(2-Aminoethyl)urea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 858001-69-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Aminoethyl Urea Hydrochloride

Established Synthetic Routes and Process Optimizations

The most common and established methods for synthesizing (2-Aminoethyl)urea hydrochloride rely on the reaction of a primary amine with a source of cyanic acid, a principle historically rooted in Wöhler's synthesis of urea (B33335). mun.cawikipedia.org

The primary established route for synthesizing (2-Aminoethyl)urea involves the reaction of ethylenediamine (B42938) with an alkali metal cyanate (B1221674), typically sodium cyanate, in an acidic aqueous medium. wikipedia.org The reaction proceeds through the in situ formation of cyanic acid (HOCN) from sodium cyanate in the presence of an acid. wikipedia.org One of the primary amine groups of ethylenediamine acts as a nucleophile, attacking the electrophilic carbon atom of cyanic acid. This addition reaction forms the monosubstituted urea product, (2-Aminoethyl)urea.

Given that ethylenediamine possesses two nucleophilic primary amino groups, the reaction stoichiometry must be carefully controlled to favor the formation of the desired monosubstituted product and minimize the formation of the symmetrically disubstituted by-product, N,N'-bis(2-aminoethyl)urea. The resulting (2-Aminoethyl)urea is a base and is subsequently converted to its stable, crystalline hydrochloride salt by treatment with hydrochloric acid.

NaOCN + HCl → HOCN + NaCl

H₂N-CH₂-CH₂-NH₂ + HOCN → H₂N-CH₂-CH₂-NH-CO-NH₂

H₂N-CH₂-CH₂-NH-CO-NH₂ + HCl → [H₂N-CH₂-CH₂-NH-CO-NH₃]⁺Cl⁻

This method is analogous to the synthesis of other N-substituted ureas where primary amines react with inorganic cyanate salts under aqueous acidic conditions. lookchem.com

The synthesis from ethylenediamine and sodium cyanate is effectively a one-pot process, as the reactive cyanic acid intermediate is generated and consumed in the same reaction vessel. wikipedia.orglookchem.com Optimizing this process focuses on maximizing the yield and purity of the monosubstituted product.

Several factors are critical for yield enhancement:

Solvent System: Utilizing water as a solvent is not only environmentally benign but also effective for dissolving the inorganic cyanate salt and the ethylenediamine precursor. rsc.orgrsc.org

Reaction Conditions: Control of temperature and reaction time is crucial to prevent the decomposition of cyanic acid or the product. google.com For aliphatic amines, which are more basic than aromatic amines, protonation of the amine in acidic conditions can reduce its nucleophilicity, requiring careful pH management. researchgate.net

Stoichiometry: A molar excess of ethylenediamine can be employed to statistically favor mono-substitution and reduce the likelihood of a single ethylenediamine molecule reacting at both ends.

Further enhancements can be drawn from general principles of urea synthesis. For example, one-pot procedures that generate isocyanate intermediates in situ from protected amines using activating agents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) have been shown to produce various ureas in high yields. acs.org While a different specific pathway, this highlights the efficiency of one-pot methodologies in modern organic synthesis.

Role of Precursors and Starting Materials in Synthetic Efficiency

The efficiency, cost, and environmental impact of synthesizing this compound are intrinsically linked to the production methods of its key starting materials: ethylenediamine and sodium cyanate.

Ethylenediamine (EDA): A widely used industrial chemical, EDA is produced primarily through two routes. wikipedia.orgatamankimya.comchemanalyst.com

Ethylene Dichloride (EDC) Process: This involves the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849) under pressure at elevated temperatures (around 180°C) in an aqueous medium. wikipedia.org A significant drawback is the generation of hydrogen chloride, which forms salts with the amine products.

Ethanolamine (B43304) Process: This route involves the reaction of ethanolamine with ammonia over heterogeneous catalysts, typically containing nickel. wikipedia.org Both processes can produce by-products such as diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA), necessitating purification via fractional distillation to ensure the quality of the EDA precursor. wikipedia.org

Sodium Cyanate (NaOCN): The industrial production of sodium cyanate also follows established protocols.

Urea-Soda Ash Process: The most common method involves heating urea and sodium carbonate (soda ash) to high temperatures (500–600°C). wikipedia.orggloballcadataaccess.org This process requires precise control of temperature and reaction time to maximize the yield of sodium cyanate and prevent its decomposition into sodium cyanide, which is a highly toxic impurity. google.com

Anhydrous Alcohol Process: A method capable of producing high-purity sodium cyanate involves refluxing dry urea with sodium butoxide in dry butanol, which causes the insoluble sodium cyanate to precipitate in nearly theoretical yield. scite.aisciencemadness.org

The selection of precursors from these manufacturing processes affects not only the cost but also the purity profile of the final this compound.

Table 1: Summary of Key Precursors and Their Industrial Synthesis

| Precursor | Chemical Formula | Primary Synthetic Route | Reactants | Key Conditions | Reference(s) |

|---|---|---|---|---|---|

| Ethylenediamine | C₂H₄(NH₂)₂ | EDC Process | 1,2-Dichloroethane, Ammonia | ~180°C, Aqueous, High Pressure | wikipedia.orgatamankimya.com |

| Ethylenediamine | C₂H₄(NH₂)₂ | Ethanolamine Process | Ethanolamine, Ammonia | Nickel-based heterogeneous catalyst | wikipedia.org |

| Sodium Cyanate | NaOCN | Urea-Soda Ash Process | Urea, Sodium Carbonate | 500-650°C, Fused State | wikipedia.orggoogle.comgloballcadataaccess.org |

| Sodium Cyanate | NaOCN | Anhydrous Alcohol Process | Urea, Sodium Butoxide | Reflux in dry butanol | scite.aisciencemadness.org |

Emerging Synthetic Techniques for this compound and its Analogs

Research into the synthesis of ureas continues to evolve, driven by the need for safer, more efficient, and environmentally sustainable methods. These emerging techniques offer alternatives to the traditional cyanate-based route.

A significant area of development involves the use of safer alternatives to highly toxic phosgene (B1210022) for creating the carbonyl bridge of the urea. N,N'-Carbonyldiimidazole (CDI) is a crystalline, easy-to-handle solid that serves as an effective phosgene substitute. wikipedia.orgcommonorganicchemistry.com In a hypothetical emerging synthesis, ethylenediamine could be reacted with CDI. This reaction typically forms a stable, isolable N-carbamoylimidazole intermediate, which acts as a "masked" or "blocked" isocyanate. acs.org This intermediate can then be reacted with another amine or hydrolyzed to form the desired urea derivative under mild conditions, often avoiding the formation of symmetrical urea by-products. acs.orgthieme-connect.com

More advanced and "green" strategies for urea synthesis are being explored at the research frontier, focusing on the use of carbon dioxide (CO₂) as a renewable C1 feedstock. researchgate.net

Direct Catalytic Conversion: Methods are being developed for the synthesis of urea derivatives directly from amines and CO₂. One study demonstrated that cyclic ureas can be synthesized from diamines and CO₂ using a titanium catalyst in a one-pot process. nih.gov

Electrocatalytic Synthesis: A promising long-term strategy involves the electrocatalytic synthesis of urea from the co-reduction of CO₂ and a nitrogen source (such as N₂, nitrate (B79036), or nitrite). mdpi.comsciopen.comresearchgate.net These processes utilize advanced electrocatalysts, including bimetallic alloys, single-atom catalysts, and novel materials like MXenes, to facilitate the crucial C-N bond formation under ambient temperature and pressure. mdpi.comureaknowhow.com While still largely in the experimental phase, these electrocatalytic methods represent a paradigm shift towards sustainable chemical production.

Table 2: Comparison of Synthetic Methodologies for Urea Formation

| Methodology | Key Reagents | General Conditions | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Established Route | Amine, Sodium Cyanate, Acid | Aqueous solution, mild heating | Well-established, uses common reagents, one-pot | Stoichiometric control needed, potential for by-products | wikipedia.orglookchem.com |

| Emerging CDI Route | Amine, N,N'-Carbonyldiimidazole (CDI) | Anhydrous organic solvent, mild conditions | High selectivity, avoids toxic phosgene, stable intermediates | Higher cost of CDI reagent | wikipedia.orgcommonorganicchemistry.comacs.org |

| Emerging Electrocatalytic Route | CO₂, Nitrogen Source (e.g., N₂, NO₃⁻) | Ambient temp/pressure, electrocatalyst | Uses renewable feedstock (CO₂), sustainable, mild conditions | Currently low yield/selectivity, catalyst development needed | mdpi.comsciopen.comresearchgate.netureaknowhow.com |

Chemical Reactivity and Mechanistic Investigations of 2 Aminoethyl Urea Hydrochloride

Nucleophilic Substitution Reactions Involving the Aminoethyl Moiety

The primary amino group of the aminoethyl moiety in (2-Aminoethyl)urea hydrochloride is a key site for nucleophilic reactions. This terminal amine can readily participate in various transformations, including acylation, alkylation, and the formation of Schiff bases. These reactions are fundamental in modifying the structure and properties of the parent molecule.

The amino group can react with acylating agents like acetyl chloride to form N-acetyl derivatives. It can also be alkylated using reagents such as methyl iodide, leading to N-methylated products. Furthermore, condensation with aromatic aldehydes results in the formation of Schiff bases. vulcanchem.com These transformations highlight the versatility of the aminoethyl group as a nucleophilic center.

Table 1: Examples of Nucleophilic Substitution Reactions of the Aminoethyl Moiety

| Reaction Type | Reagents | Products |

| Acylation | Acetyl chloride | N-acetyl derivatives |

| Alkylation | Methyl iodide | N-methylated analogs |

| Schiff Base Formation | Aromatic aldehydes | Schiff bases |

This table illustrates common nucleophilic substitution reactions involving the primary amino group of aminoethyl urea (B33335) derivatives. vulcanchem.com

Reactions of the Urea Functional Group

The urea functional group in this compound also exhibits characteristic reactivity, most notably in transamidation reactions.

Transamidation Reactions with Amine Substrates

Transamidation of ureas with amines is a method for synthesizing substituted ureas. Historically, these reactions often required harsh conditions, such as high temperatures and the use of strong acids. clearsynth.com The reaction typically proceeds through the in situ formation of an isocyanic acid intermediate from the decomposition of urea. clearsynth.comnih.gov This intermediate is then attacked by the amine substrate to form the new urea derivative.

Studies on similar systems, such as the reaction of ethanolamine (B43304) with urea, have shown that factors like temperature and the ratio of reactants significantly influence the reaction rate and yield. For instance, increasing the temperature and using an excess of urea can drive the reaction towards completion. nih.gov The reaction of hexamethylenediamine (B150038) with urea demonstrates that both primary amino groups can react to form a di-urea product, suggesting that with this compound, the reaction could potentially be controlled to react at either the terminal amine or the urea's NH2 group, depending on the conditions. nih.gov

Degradation Pathways and Stability Kinetics

Understanding the stability of this compound is crucial for its storage and application. Thermal degradation, particularly in aqueous solutions, is a key aspect of its stability profile.

Thermal Degradation Mechanisms in Aqueous Systems

In the presence of CO2, AEEA was found to be unstable, leading to the formation of various degradation products. researchgate.net A major degradation product identified was 1-(2-Hydroxyethyl)-2-imidazolidinone, a cyclic urea derivative formed through intramolecular cyclization. researchgate.net This suggests that this compound could undergo a similar intramolecular cyclization reaction, where the terminal amino group attacks the urea carbonyl, leading to the formation of a cyclic urea, namely 1,3-diazinan-2-one, with the elimination of ammonia (B1221849). The presence of water and heat would likely facilitate this degradation pathway.

Table 2: Potential Thermal Degradation Products in Aqueous Systems

| Starting Material (Analogue) | Degradation Condition | Major Degradation Product |

| 2-aminoethylethanolamine (AEEA) | 135 °C, with CO2 | 1-(2-Hydroxyethyl)-2-imidazolidinone |

| 3-amino-1-propanol (3A1P) Blend | 135 °C, with CO2 | N,N′-bis(3-hydroxypropyl)-urea |

This table shows degradation products from similar amino compounds, suggesting potential degradation pathways for this compound. researchgate.netopen.ac.uk

Role as a Synthetic Intermediate in Complex Organic Transformations

The dual functionality of this compound makes it a potentially valuable synthetic intermediate for the construction of more complex molecules, particularly nitrogen-containing heterocycles. frontiersin.org The presence of both a nucleophilic primary amine and a urea moiety allows for a range of cyclization reactions.

For instance, the amino group can react with various electrophiles, and the resulting intermediate can undergo subsequent cyclization involving the urea group. This approach is a common strategy in diversity-oriented synthesis to create libraries of heterocyclic compounds. frontiersin.org While specific examples utilizing this compound are not extensively documented in the literature, its structure is analogous to starting materials used in the synthesis of pyrazoles, pyridazines, and other heterocyclic systems. uomustansiriyah.edu.iq The synthesis of heterobivalent compounds containing urea motifs further illustrates the utility of urea-containing building blocks in medicinal chemistry. nih.gov The reactivity of the amino group in forming iminiums, followed by intramolecular additions, is a powerful tool for synthesizing nitrogen heterocycles like pyrrolidines, showcasing a potential reaction pathway for derivatives of (2-Aminoethyl)urea. rsc.org

Derivatization and Functionalization Strategies

Amidation Reactions for Carboxylic Acid Derivatization

The presence of a primary amino group in (2-Aminoethyl)urea allows for its straightforward derivatization through amidation reactions with carboxylic acids. This transformation is a cornerstone of synthetic chemistry, enabling the linkage of the (2-Aminoethyl)urea scaffold to a wide array of molecules bearing a carboxyl group.

The direct coupling of a carboxylic acid and an amine to form an amide bond can be challenging due to the competing acid-base reaction, which forms a stable ammonium-carboxylate salt. libretexts.org To overcome this, the carboxylic acid is typically activated to create a more electrophilic species that readily reacts with the amine. fishersci.co.uk

Common strategies for this activation include:

Conversion to Acyl Chlorides: Carboxylic acids can be converted to highly reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting acyl chloride then rapidly reacts with the primary amine of (2-Aminoethyl)urea.

Use of Coupling Agents: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then susceptible to nucleophilic attack by the amine. To enhance efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. fishersci.co.uk

Direct Amidation Catalysis: Novel methods have been developed for the direct synthesis of amides from carboxylic acids using urea (B33335) as the nitrogen source, facilitated by catalysts like Mg(NO₃)₂·6H₂O or imidazole. nih.govrsc.org While this approach typically synthesizes primary amides from carboxylic acids, the principles of activating the carboxyl group are relevant. nih.gov

The reaction of (2-Aminoethyl)urea hydrochloride with an activated carboxylic acid would yield an N-(2-ureidoethyl)amide, effectively tethering the carboxylic acid-containing molecule to the urea scaffold.

Table 1: Common Coupling Agents for Amidation Reactions

| Coupling Agent | Full Name | Byproduct | Notes |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive but the DCU byproduct can be difficult to remove. fishersci.co.uk |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous extraction. fishersci.co.uk |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | --- | Highly efficient, often used with a non-nucleophilic base like DIEA. fishersci.co.uk |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | --- | Phosphonium salt-based reagent, known for high coupling efficiency. fishersci.co.uk |

Selective Functionalization via Amino and Urea Moieties

The bifunctional nature of (2-Aminoethyl)urea presents both a challenge and an opportunity for selective chemical modification. The primary amine and the urea group exhibit distinct reactivities, which can be exploited to achieve regioselective functionalization.

The primary amino group is a potent nucleophile and a base, readily participating in reactions such as acylation, alkylation, and Schiff base formation. In contrast, the urea moiety contains N-H bonds that are significantly less nucleophilic but can act as effective hydrogen bond donors. nih.gov The terminal -NH₂ of the urea is generally less reactive than the primary ethylamine (B1201723) group.

Selective functionalization often requires the use of protecting groups. The primary amino group can be temporarily blocked to allow for reactions to occur at the urea nitrogen atoms. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed under mildly acidic conditions. nih.gov

Post-functionalization Strategy: A viable strategy involves a "post-functionalization" approach. nih.gov One could first synthesize a core structure and then introduce the desired functionality. For instance, to selectively functionalize the urea moiety, the primary amine of (2-Aminoethyl)urea could first be protected with a Boc group. The protected intermediate could then undergo reaction at the urea nitrogen, for example, with an isocyanate to form a biuret-type structure or with an acylating agent under forcing conditions. Finally, deprotection of the Boc group would liberate the primary amine, yielding a derivative functionalized selectively at the urea position.

The distinct properties of the two moieties also allow for selective interactions. The urea group is particularly adept at forming strong, directional hydrogen bonds, making it a key functional group in the design of supramolecular receptors for anions like carboxylates. nih.gov The primary amine, on the other hand, provides a site for covalent attachment or for introducing a positive charge through protonation.

Design and Synthesis of Novel this compound Derivatives

The derivatization of this compound opens avenues for creating novel molecules with tailored properties. By combining the reactions described above, a diverse library of derivatives can be synthesized.

One major class of derivatives is formed by reacting the primary amine with various electrophiles. For example, the Hantzsch thiazole (B1198619) synthesis can be adapted to create 2-aminothiazole (B372263) derivatives. This typically involves the reaction of an α-haloketone with a thiourea (B124793) or urea derivative. derpharmachemica.com Starting with (2-Aminoethyl)urea, one could envision a reaction with an appropriate α-haloketone to form a thiazole ring, resulting in a molecule that incorporates both the urea and thiazole scaffolds. The synthesis of 1,3-substituted urea derivatives is often achieved by reacting an amine with an isocyanate. ppublishing.org

Illustrative Synthetic Pathways:

Synthesis of N-Acyl-(2-Aminoethyl)urea Derivatives:

Select a carboxylic acid of interest (R-COOH).

Activate the carboxylic acid using a standard coupling agent (e.g., EDC/HOBt).

React the activated acid with this compound in the presence of a base (to neutralize the hydrochloride and the acid formed during coupling).

The product is an N-(2-ureidoethyl)amide (R-CO-NH-CH₂-CH₂-NH-CO-NH₂).

Synthesis of Thiazole-Urea Hybrids:

React (2-Aminoethyl)urea with an α-haloketone (e.g., 2-bromoacetophenone (B140003) derivative).

The primary amine attacks the carbonyl, and the urea's sulfur analogue (thiourea) would lead to cyclization, forming a 2-(ureidoethylamino)thiazole derivative. The direct use of urea in this specific cyclization is less common than thiourea but conceptually similar. derpharmachemica.comnih.gov

Synthesis of Substituted Ureas:

React the primary amine of (2-Aminoethyl)urea with an isocyanate (R-N=C=O).

This yields a derivative with a second urea-like linkage: R-NH-CO-NH-CH₂-CH₂-NH-CO-NH₂.

The structures of these novel compounds are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. elsevierpure.com

Impact of Derivatization on Subsequent Research Applications

The modification of the this compound structure has a profound impact on its potential applications, primarily by altering its biological activity and analytical characteristics.

Biological Activity: Derivatization is a key strategy in drug discovery to optimize the potency and selectivity of a lead compound. Urea and its derivatives are found in many biologically active compounds.

Anticancer Agents: Novel urea and thiourea derivatives containing a benzimidazole (B57391) scaffold have been synthesized and evaluated for their anticancer properties. elsevierpure.com Compounds were found to induce apoptosis in breast cancer cell lines, with their activity dependent on the specific substitutions made. elsevierpure.com

Antitrypanosomal Agents: In the search for treatments for Human African Trypanosomiasis, urea analogues of thiazole derivatives have been synthesized. nih.gov One such derivative, 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole, demonstrated high potency and selectivity against the Trypanosoma brucei parasite in vitro. nih.gov This highlights how derivatization of a core structure can lead to potent drug candidates.

Analytical Applications: Chemical derivatization is frequently used to enhance the detection of analytes in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). academicjournals.org

Enhanced Detection in LC-MS: For molecules that ionize poorly, derivatization can introduce a readily ionizable tag. academicjournals.org The primary amine of (2-Aminoethyl)urea could be reacted with a derivatizing reagent that contains a permanently charged group or a moiety with high proton affinity, significantly improving its detection sensitivity in ESI-MS. academicjournals.org

Chromatographic Separation: Derivatization can alter the polarity of a molecule, improving its retention and separation characteristics in reversed-phase HPLC. academicjournals.org For example, acylating the amine with a long alkyl chain would increase its hydrophobicity.

Supramolecular Chemistry: The urea moiety is a powerful hydrogen bond donor. By attaching (2-Aminoethyl)urea derivatives to larger scaffolds, chemists have designed synthetic receptors capable of selectively binding specific anions, such as carboxylates, through a network of hydrogen bonds. nih.gov The derivatization allows for fine-tuning the geometry and electronic properties of the binding pocket to achieve high selectivity for a target guest molecule. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (2-Aminoethyl)urea hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the molecular structure and connectivity.

Proton (¹H) NMR for Structural Elucidation

Proton NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, exhibits distinct signals corresponding to the different proton groups within the molecule.

Key spectral features include signals for the methylene (-CH₂-) groups of the ethyl backbone, which often appear as complex multiplets due to spin-spin coupling with each other and with adjacent amine protons. The protons of the primary amine (as the hydrochloride salt) and the urea (B33335) NH groups also give rise to characteristic signals.

Table 1: Typical ¹H NMR Chemical Shift Assignments for this compound

| Proton Group | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| -NH₂·HCl | ~8.10 | Signal for the primary amine hydrochloride protons. |

| -NH -CH₂- | ~6.18 | Signal for the proton on the urea nitrogen adjacent to the ethyl group. |

| -NH-CH₂ - | ~3.22 | Methylene protons adjacent to the urea nitrogen. |

Note: Chemical shifts can vary depending on the solvent and concentration.

The integration of these peaks confirms the ratio of protons in the molecule, while the splitting patterns help to establish the connectivity of the ethylenediamine (B42938) backbone.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The most downfield signal corresponds to the carbonyl carbon of the urea group due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The two methylene carbons of the ethyl group appear at higher fields, with their specific chemical shifts influenced by the neighboring nitrogen atoms.

Table 2: Typical ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C=O (Urea) | ~161 | Carbonyl carbon of the urea functional group. |

| -NH-C H₂- | ~35-45 | Methylene carbon adjacent to the urea nitrogen. |

Note: Specific shifts for the two non-equivalent -CH₂- carbons can be resolved in high-resolution spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental composition of a compound and for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for verifying the identity and assessing the purity of this compound. In a typical analysis, the compound is first separated from any impurities on an HPLC column (often a reversed-phase C18 column).

The eluent from the column is then introduced into the mass spectrometer, usually employing a soft ionization technique like electrospray ionization (ESI). In positive ion mode, the molecule is protonated, and the mass spectrometer detects the corresponding molecular ion. For (2-Aminoethyl)urea (free base, C₃H₉N₃O, molecular weight ≈ 103.12 Da), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 104.13. Detecting this specific mass confirms the identity of the compound, while the chromatogram reveals the presence of any impurities. This method is particularly useful for analyzing reaction mixtures during synthesis or for quality control of the final product.

MALDI-ToF for Oligomer and Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique particularly suited for the analysis of large molecules like oligomers and polymers. While this compound is a small molecule, it can be used as a monomer in polymerization reactions to create polyureas or other oligomeric structures.

In such cases, MALDI-ToF MS is an invaluable tool for characterizing the resulting products. The technique allows for the determination of the molar mass distribution of the oligomers, the mass of the repeating monomer unit, and the identification of end-groups. For example, in the analysis of urea-formaldehyde resins, MALDI-ToF has been successfully used to identify various linear and branched oligomeric species. researchgate.net Similarly, for oligomers synthesized from (2-Aminoethyl)urea, this technique would provide detailed information on the degree of polymerization and structural characteristics of the synthesized material.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating, identifying, and quantifying components in a mixture. It is routinely used to determine the purity of this compound.

Due to the polar nature of the compound, several HPLC modes can be employed. Reversed-phase HPLC on a C18 column is common, often requiring an aqueous mobile phase with an organic modifier like acetonitrile or methanol. An ion-pairing agent or an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically added to the mobile phase to improve peak shape and retention. Alternatively, for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used.

Detection is commonly achieved with a UV detector. The urea chromophore absorbs at low wavelengths, typically around 200-210 nm. google.comsielc.com A calibration curve can be generated using standards of known concentration to quantify the amount of this compound in a sample. The purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Gradient | Isocratic or Gradient elution (e.g., 5-95% B over 10 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

Other Spectroscopic Methods for Reaction Monitoring and Structural Confirmation

Beyond routine spectroscopic analyses, several other methods offer in-depth insights into the structure of this compound and can be employed for real-time monitoring of its synthesis.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules. For this compound, these methods can provide detailed information about its functional groups. Time-resolved FTIR and in-situ Raman spectroscopy can be particularly valuable for monitoring the formation of the urea moiety and the consumption of reactants during synthesis researchgate.netacs.orgjasco-global.com.

Key vibrational bands for this compound would be expected in the following regions:

N-H stretching: Bands in the region of 3400-3200 cm⁻¹ corresponding to the primary amine and urea N-H groups.

C=O stretching (Amide I): A strong absorption band around 1650 cm⁻¹ characteristic of the urea carbonyl group.

N-H bending (Amide II): Bands around 1600-1550 cm⁻¹.

C-N stretching: Vibrations in the 1400-1200 cm⁻¹ region.

In-situ Raman spectroscopy has been demonstrated as a feasible method for the quantitative analysis of urea synthesis under process conditions, suggesting its applicability for monitoring the formation of this compound rsc.org. Changes in the intensity of characteristic Raman bands for the reactants and the product can provide real-time kinetic data.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for the structural elucidation of synthesized compounds by providing information about the molecular weight and fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to generate the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition nih.govresearchgate.net.

Tandem mass spectrometry (MS/MS) experiments are instrumental in confirming the structure through characteristic fragmentation patterns. The fragmentation of N,N'-substituted ureas has been shown to yield specific product ions resulting from the cleavage of the C-N bonds nih.govresearchgate.net. For this compound, expected fragmentation pathways could involve:

Loss of ammonia (B1221849) (NH₃) from the aminoethyl side chain.

Cleavage of the C-N bond of the urea group, potentially leading to the elimination of an isocyanate moiety nih.govresearchgate.net.

Fragmentation of the ethylenediamine backbone.

The study of these fragmentation patterns is essential for distinguishing between potential isomers and confirming the connectivity of the molecule nih.govlibretexts.orgchemguide.co.ukrfi.ac.uklibretexts.orgnih.govfiveable.mecreative-proteomics.com.

| Spectroscopic Technique | Application for this compound | Expected Key Information | Relevant Research Findings for Analogous Compounds |

| Time-Resolved FTIR | Reaction monitoring of synthesis. | Real-time tracking of reactant consumption and product formation by observing changes in characteristic vibrational bands (e.g., C=O, N-H). | Used to monitor fast chemical changes in various reactions, including protein folding and polymerization jasco-global.comspectroscopyonline.comcapes.gov.br. |

| In-situ Raman Spectroscopy | Real-time quantitative analysis of synthesis. | Quantitative data on the concentration of reactants and products during the reaction. | Feasibility demonstrated for in-situ monitoring of urea synthesis under process conditions researchgate.netrsc.org. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and formula confirmation. | Exact mass of the molecular ion, confirming the elemental composition. | Routinely used for the characterization of newly synthesized organic compounds nih.govresearchgate.net. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and confirmation. | Characteristic fragmentation patterns that confirm the connectivity of the molecule and distinguish it from isomers. | ESI-HR-MS/MS has been successfully used to differentiate positional isomers of N,N'-substituted ureas based on their distinct fragmentation patterns nih.govresearchgate.net. |

Chromatographic and Electrophoretic Separation Techniques for Analysis

Chromatographic and electrophoretic techniques are fundamental for the separation, identification, and quantification of this compound from reaction mixtures, impurities, or biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Due to the polar nature of this compound, several HPLC modes can be considered.

Reversed-Phase HPLC (RP-HPLC): While the compound is highly polar, retention on a conventional C18 column might be challenging. The use of a polar-embedded or polar-endcapped C18 column, or hydrophilic interaction liquid chromatography (HILIC), could provide better retention and separation nih.gov.

Derivatization: To enhance detection and chromatographic retention, pre-column derivatization of the primary amino group is a common strategy. Reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) react with primary amines to form highly fluorescent or UV-active derivatives, significantly improving sensitivity and selectivity nih.govjasco-global.comjascoinc.comaxionlabs.com. A practical method for amino acid analysis using urea for pre-column derivatization followed by LC-MS has also been reported, which could be adapted mdpi.com.

Detection Methods for HPLC:

UV Detection: The urea chromophore has a weak UV absorbance at low wavelengths (around 200-210 nm). While not highly sensitive, it can be used for detecting higher concentrations of the compound researchgate.netsemanticscholar.org.

Fluorescence Detection (FLD): This is a highly sensitive and selective detection method when used in conjunction with fluorescent derivatizing agents like OPA or FMOC.

Charged Aerosol Detection (CAD): CAD is a universal detector that provides a response for any non-volatile and many semi-volatile compounds, making it suitable for the analysis of compounds lacking a strong chromophore, such as this compound. It offers consistent response and high sensitivity chromatographyonline.comwiley.comthermofisher.comthermofisher.comresearchgate.net.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest selectivity and sensitivity, allowing for both quantification and structural confirmation nih.gov.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires minimal sample volume.

Capillary Zone Electrophoresis (CZE): As this compound will be protonated and positively charged in an acidic buffer, CZE is a suitable technique for its analysis. The separation is based on the charge-to-size ratio of the analytes nih.govnih.gov.

Micellar Electrokinetic Chromatography (MEKC): This technique can be used to separate neutral and charged species. By adding a surfactant to the buffer above its critical micelle concentration, a pseudo-stationary phase is formed. This allows for the separation of analytes based on their partitioning between the micelles and the aqueous buffer, in addition to their electrophoretic mobility nih.govasdlib.orgwikipedia.orgnews-medical.netresearchgate.net. This could be particularly useful for separating this compound from neutral impurities.

| Analytical Technique | Stationary/Mobile Phase or Buffer | Detection Method | Applicability to this compound |

| Reversed-Phase HPLC | C18 or polar-embedded column with aqueous/organic mobile phase. | UV (low wavelength), CAD, MS | Suitable for purity assessment and quantification, may require optimization for retention of the polar analyte researchgate.netagriculturejournals.cz. |

| HPLC with Pre-column Derivatization | C18 column with aqueous/organic mobile phase. | Fluorescence (with OPA/FMOC), UV | Enhances sensitivity and selectivity for trace analysis by targeting the primary amino group nih.govjasco-global.comaxionlabs.commdpi.com. |

| Capillary Zone Electrophoresis (CZE) | Acidic buffer (e.g., phosphate or acetate). | UV, MS | High-efficiency separation based on the positive charge of the protonated molecule nih.govnih.gov. |

| Micellar Electrokinetic Chromatography (MEKC) | Buffer containing a surfactant (e.g., SDS). | UV, MS | Separation of the target compound from neutral or differently charged impurities nih.govasdlib.orgwikipedia.orgnews-medical.netresearchgate.net. |

Applications in Materials Science and Polymer Chemistry

Incorporation into Advanced Polymer Networks and Composites

The bifunctional nature of (2-Aminoethyl)urea hydrochloride makes it a candidate for integration into complex polymer structures, contributing to the final properties of the material.

Polyurethane/Urea (B33335) Composite Scaffolds for Biomaterials

Antimicrobial Bacterial Cellulose (B213188)/Polymer Nanocomposites

The development of antimicrobial nanocomposites is a significant area of research. While studies have explored the modification of bacterial cellulose with various polymers to impart antimicrobial properties, direct evidence of the use of this compound for this purpose is limited in the current body of scientific literature. The primary amino group of the compound could serve as a site for grafting onto the cellulose backbone or for further functionalization with antimicrobial agents. Future research may explore this potential to create novel antimicrobial materials.

Hydrogel Synthesis and Mechanical Property Modulation

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. The properties of hydrogels can be tuned by the choice of monomers and crosslinkers. While the amino and urea groups of this compound suggest its potential as a component in hydrogel synthesis, for instance, by participating in crosslinking reactions to modulate mechanical strength and swelling behavior, specific research articles detailing its use in this context are not prevalent.

Development of Aldehyde-Free Wood Adhesives

A significant application of compounds derived from (2-Aminoethyl)urea is in the formulation of environmentally friendly, aldehyde-free wood adhesives. This is a critical area of development, driven by the need to replace traditional formaldehyde-based resins, which are known to emit harmful volatile organic compounds.

Copolymerization with Tannins and Polyfunctional Amines

Recent research has demonstrated the successful use of a hyperbranched polymer synthesized from tris(2-aminoethyl)amine (B1216632) and urea as a key component in aldehyde-free wood adhesives. nih.govresearchgate.netmdpi.com This hyperbranched polymer, which is structurally related to (2-Aminoethyl)urea, is copolymerized with condensed tannins to create a thermosetting adhesive. nih.govresearchgate.netmdpi.com

The reaction mechanism involves the formation of a complex network where the hyperbranched triamine-urea oligomers act as a hardener for the tannin. mdpi.com The primary cross-linking reaction is the substitution of the phenolic hydroxyls on the tannin molecules by the amino groups of the triamine. nih.govresearchgate.net This covalent bonding between the tannin and the hyperbranched polymer creates a robust adhesive network. mdpi.com

These tannin-triamine-urea adhesives cure effectively at temperatures around 180°C, which is compatible with industrial particleboard production processes. nih.govresearchgate.net A key advantage of these adhesives is the complete absence of formaldehyde (B43269) emissions, not only from the resin itself but also by potentially suppressing the small amounts of formaldehyde that can be released from wood when heated. nih.govresearchgate.netmdpi.com The resulting particleboards have been shown to meet the required standards for internal bond strength. nih.govresearchgate.netmdpi.com

Table 1: Performance of Tannin-Tris(2-aminoethyl)amine-Urea Wood Adhesives

| Property | Result | Reference |

| Formaldehyde Emission | Zero | nih.govresearchgate.net |

| Curing Temperature | ~180°C | nih.govresearchgate.net |

| Internal Bond Strength | Meets relevant standards | nih.govresearchgate.netmdpi.com |

This table summarizes the key performance characteristics of wood adhesives formulated with hyperbranched polymers derived from tris(2-aminoethyl)amine and urea, copolymerized with tannins.

Surface Functionalization and Coating Technologies

The reactive amino group of this compound presents possibilities for its use in surface functionalization and the development of specialized coatings. It could be grafted onto various substrates to introduce urea functionalities, which can enhance properties such as hydrophilicity, biocompatibility, or adhesion. However, specific research focusing on the use of this compound for these applications is not widely documented in the reviewed scientific literature.

Biochemical and Medicinal Chemistry Research Applications

Utility as a Building Block in Pharmaceutical and Agrochemical Synthesis

The urea (B33335) functionality is a cornerstone in the design of numerous bioactive compounds, including a variety of clinically approved drugs. nih.gov Its ability to form stable hydrogen bonds is a key factor in its molecular recognition by biological targets. nih.gov The synthesis of urea-containing compounds has traditionally involved reagents like phosgene (B1210022) and isocyanates. nih.gov However, modern synthetic methodologies are continuously being developed to overcome the safety concerns associated with these traditional methods. nih.gov

(2-Aminoethyl)urea hydrochloride's structure is particularly advantageous. The presence of a primary amine allows for a multitude of chemical modifications, enabling the creation of diverse compound libraries for screening purposes. This adaptability is crucial in the initial stages of drug and agrochemical discovery. For example, piperazine (B1678402) and morpholine (B109124) rings, which can be conceptually linked to the ethylamine (B1201723) portion of the molecule, are important heterocyclic structures widely used in the design of new fungicides and antibacterial agents. researchgate.net The urea moiety itself can participate in cyclization reactions, leading to the formation of various heterocyclic systems that are frequently found in medicinal agents. nih.gov

Investigations into Enzyme Inhibition Mechanisms

The urea functional group is a well-established pharmacophore in the design of enzyme inhibitors. nih.gov Its capacity to act as both a hydrogen bond donor and acceptor allows it to effectively interact with the active sites of various enzymes. nih.gov For instance, the urea moiety in certain kinase inhibitors forms strong hydrogen bonds with key amino acid residues in the enzyme's binding pocket. nih.gov

Research has shown that urea itself can act as a competitive inhibitor for a variety of enzymes that process organic substrates. researchgate.net This inhibition is thought to occur at the active site of the enzyme. researchgate.net In more complex derivatives, the urea linker can be crucial for inhibitory activity. For example, docking studies of certain inhibitors have revealed that the urea group is involved in key hydrogen bonding interactions with the target enzyme. nih.gov In some cases, the urea functionality can even participate in the irreversible covalent inhibition of an enzyme by reacting with a catalytic serine residue. nih.gov

A fascinating aspect of urea's interaction with enzymes is its ability to sometimes activate them. Studies on adenylate kinase have shown that urea can reduce the inhibitory effect of high concentrations of the substrate AMP. nih.gov This is achieved by promoting a more open conformation of the enzyme and decreasing its affinity for AMP, which paradoxically facilitates the progression to the catalytically active state. nih.gov

Studies on Receptor Interactions and Ligand Binding

The molecular recognition properties of the urea group are central to its role in ligand-receptor interactions. nih.gov The ability to form multiple, stable hydrogen bonds is a primary driver of its binding affinity. nih.gov Furthermore, the conformational properties of urea derivatives, which exhibit a degree of restricted rotation due to resonance, influence how they fit into receptor binding sites. nih.gov

The aromatic ring stacking interactions between urea and aromatic amino acid residues in a protein's hydrophobic core can also play a significant role in binding. nih.gov In the design of receptor ligands, the (2-aminoethyl)urea scaffold provides a versatile platform. The primary amine can be protonated at physiological pH, enabling ionic interactions, while the urea group offers a rigid and effective hydrogen-bonding unit. This has been exploited in the design of chemosensors for anions, where the urea NH groups form hydrogen bonds with species like acetate (B1210297) and dihydrogen phosphate. nih.gov

Biological Activity Profiling of Derivatives

The true potential of this compound as a lead structure is realized through the synthesis and biological evaluation of its derivatives. By modifying its structure, researchers can fine-tune its properties to achieve desired biological effects.

Urea and thiourea (B124793) derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. scholarsresearchlibrary.com A variety of new urea derivatives have been synthesized and tested against several bacterial and fungal strains. nih.govresearchgate.net Many of these compounds have shown promising activity, particularly against Acinetobacter baumannii. nih.govresearchgate.net The adamantyl urea adduct 3l, for instance, exhibited outstanding growth inhibition of this bacterium. researchgate.net

The antimicrobial activity of such derivatives is often dependent on the nature of the substituents. For example, in a series of phenyl-substituted urea derivatives, compounds 7b, 11b, and 67d were active against a carbapenemase-producing strain of Klebsiella pneumoniae. uea.ac.uk The mechanism of action for these compounds is an area of active investigation, with molecular docking studies suggesting that they can inhibit essential bacterial enzymes. nih.govresearchgate.net Cationic derivatives of amino acids, which share structural similarities with (2-aminoethyl)urea, are known to interact with negatively charged molecules in the bacterial membrane, leading to antimicrobial effects. uctm.edu

Table 1: Antimicrobial Activity of Selected Urea Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| Adamantyl urea adduct 3l | Acinetobacter baumannii | 94.5% growth inhibition | researchgate.net |

| Derivative 7b | Klebsiella pneumoniae 16 | MIC: 100 µM | uea.ac.uk |

| Derivative 11b | Klebsiella pneumoniae 16 | MIC: 50 µM | uea.ac.uk |

| Derivative 67d | Klebsiella pneumoniae 16 | MIC: 72 µM | uea.ac.uk |

| Derivative 7b | Multidrug-resistant E. coli | MIC: 100 µM | uea.ac.uk |

| Derivative 11b | Multidrug-resistant E. coli | MIC: 50 µM | uea.ac.uk |

MIC: Minimum Inhibitory Concentration

Urea derivatives are being actively investigated as potential anti-inflammatory agents. google.com Their mechanism of action often involves the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor (TNF) and interleukin-1 (IL-1). google.com For example, derivatives of bis(2-aminoethyl)amine have been shown to reduce the levels of interleukin-6 (IL-6), a strong pro-inflammatory molecule. nih.govnih.gov In A549 lung carcinoma cells, derivative 4 demonstrated a nearly tenfold inhibition of interleukin release compared to the control. nih.gov

The anti-inflammatory effects of some urea derivatives are also linked to their ability to inhibit enzymes involved in the inflammatory cascade. For example, soluble epoxide hydrolase (sEH) inhibitors, which can be based on a urea scaffold, have shown promising anti-inflammatory efficacy in animal models of acute lung injury. mdpi.com Similarly, derivatives of curcumin, a natural anti-inflammatory compound, have been synthesized to improve their properties, with some showing significant inhibition of IL-6 and prostaglandin (B15479496) E2 (PGE2) production. nih.gov A thieno[2,3-d]pyrimidine-based urea derivative, KM6, also demonstrated anti-inflammatory effects by reducing the levels of PGE2, COX2, IL-1b, and IL-6. cu.edu.eg

The urea scaffold is a prominent feature in a number of anticancer drugs, particularly kinase inhibitors. nih.gov Suramin was the first urea-based drug to be approved, and since then, numerous derivatives have been developed. nih.gov Hydroxyurea is another example of a simple urea derivative used as a cytostatic anticancer drug. nih.gov

More complex urea derivatives have shown significant potential as targeted anticancer agents. Sorafenib (B1663141), a diaryl urea derivative, is a multi-tyrosine kinase inhibitor used in the treatment of liver and kidney cancer. cu.edu.eg A newly synthesized sorafenib analogue, KM6, which is a thieno[2,3-d]pyrimidine-based urea derivative, has demonstrated potent antitumor activity in breast cancer cells, including those resistant to tamoxifen. cu.edu.eg This compound was found to inhibit VEGFR-2 tyrosine kinase activity by 65% and induce apoptosis in cancer cells. cu.edu.eg

Novel derivatives of bis(2-aminoethyl)amine have also been screened for their cytotoxic activity against various human cancer cell lines. nih.govnih.gov The phenethyl derivative 6 showed the highest growth-inhibitory activity against colorectal adenocarcinoma, epithelial lung carcinoma, and melanoma cell lines. nih.gov The cytotoxic mechanism of these derivatives is associated with the reduction of IL-6 levels and the induction of apoptosis. nih.govnih.gov

Table 2: Cytotoxicity of bis(2-aminoethyl)amine Derivative 6

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| CaCo-2 | Colorectal Adenocarcinoma | 13.95 ± 2.5 | nih.gov |

| A549 | Epithelial Lung Carcinoma | 15.74 ± 1.7 | nih.gov |

IC50: Half-maximal inhibitory concentration

Interactions with Biological Macromolecules and Systems

The interactions of this compound with biological macromolecules are a key area of research, providing insights into fundamental biological processes and potential therapeutic interventions.

Effects on Extracellular Matrix Components

Direct research specifically detailing the effects of this compound on individual components of the extracellular matrix (ECM), such as collagen, laminin (B1169045), and proteoglycans, is not extensively documented in publicly available scientific literature. However, the broader class of small-molecule urea derivatives has been investigated for its interactions with ECM components, offering potential insights. For instance, some small molecules have been identified that can inhibit the interaction between the molecular chaperone Hsp47 and collagen, a critical step in collagen biosynthesis and the progression of fibrosis. nih.govnih.gov One such small molecule, Col003, was found to competitively inhibit this interaction, leading to the destabilization of the collagen triple helix and reduced collagen secretion. nih.govnih.gov

Similarly, research into small molecules that disrupt the interaction between the 67 kDa laminin receptor and laminin has identified compounds that can reduce cancer cell adhesion and invasion. nih.gov These studies highlight the potential for small molecules, including urea derivatives, to modulate the complex environment of the extracellular matrix. While a patent mentions the use of (2-aminoethyl)urea in the synthesis of compounds that may interact with connective tissue proteins like collagen and fibronectin, specific data on the direct effects of this compound on the ECM are not provided. google.com

Protein Unfolding and Denaturation Studies (general urea applications)

Urea and its derivatives are widely recognized as classic chaotropic agents used in the study of protein folding and denaturation. While specific studies focusing solely on this compound are not prominent, the general principles of urea-induced denaturation provide a foundational understanding. Urea disrupts the native three-dimensional structure of proteins through a combination of direct and indirect mechanisms.

Direct Interactions: Urea molecules can directly interact with both the polar and non-polar residues of a protein, as well as the peptide backbone. researchgate.net These interactions, primarily through van der Waals forces and hydrogen bonding, stabilize the unfolded or denatured state of the protein over its native, folded conformation. researchgate.net

Indirect Mechanisms: By altering the structure and dynamics of the surrounding water molecules, urea weakens the hydrophobic effect, which is a major driving force for protein folding. This allows water molecules to more effectively solvate the hydrophobic core of the protein, further promoting unfolding.

The ability of urea to denature proteins is a critical tool in biochemistry, allowing researchers to study the thermodynamics and kinetics of protein folding, assess protein stability, and investigate the effects of mutations on protein structure and function.

Drug Discovery and Therapeutic Agent Development

This compound serves as a valuable building block in the synthesis of novel therapeutic agents, particularly in the field of oncology. Its chemical structure allows for its incorporation into larger molecules designed to interact with specific biological targets.

A significant application of this compound is in the development of small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway. This immune checkpoint pathway is often exploited by cancer cells to evade the host's immune system. Monoclonal antibodies targeting this pathway have shown significant clinical success, and researchers are actively developing small-molecule inhibitors as an alternative therapeutic strategy. nih.govresearchgate.net

This compound has been utilized in the synthesis of biphenyl (B1667301) pyrazine (B50134) derivatives that act as PD-1/PD-L1 inhibitors. researchgate.net These small molecules are designed to bind to PD-L1, inducing its dimerization and preventing its interaction with the PD-1 receptor on T-cells. nih.gov This blockade restores the T-cells' ability to recognize and attack cancer cells. The hydrochloride salt form of these inhibitors often enhances their solubility, a crucial property for drug development. nih.gov

Beyond cancer immunotherapy, patent literature indicates the use of (2-aminoethyl)urea in the synthesis of various other compounds with potential therapeutic applications, including inhibitors of human neutrophil elastase, which is implicated in inflammatory diseases. google.com Furthermore, derivatives of (2-aminoethyl)urea have been explored as mimics for amino acids like glutamine in the development of inhibitors for signal transducer and activator of transcription 3 (Stat3), a protein involved in cell growth and proliferation. nih.gov

The following table summarizes the key research applications of this compound discussed in this article:

| Research Area | Specific Application of this compound | Key Findings |

| Drug Discovery | Building block for PD-1/PD-L1 inhibitors | Used in the synthesis of biphenyl pyrazine derivatives that block the PD-1/PD-L1 interaction, with potential for cancer immunotherapy. researchgate.netnih.gov |

| Drug Discovery | Synthesis of potential therapeutic agents | Incorporated into molecules designed to inhibit enzymes like human neutrophil elastase. google.com |

| Medicinal Chemistry | Synthesis of amino acid mimics | Used to create glutamine mimics in the development of Stat3 inhibitors. nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. unitn.it It is a workhorse of modern computational chemistry, capable of predicting a wide array of molecular properties, including equilibrium geometries, vibrational frequencies (IR and Raman spectra), and electronic properties like electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). gaussian.com

For a molecule like (2-Aminoethyl)urea hydrochloride, DFT calculations could reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites. The carbonyl group (C=O) and the protonated amine would show distinct electronic features. The calculation of the HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability and chemical reactivity. unitn.it Although detailed DFT studies on this compound are not present in the searched literature, the principles of the method are well-established for similar organic molecules. arxiv.orgchrismarianetti.org

First-Principles Simulations of Chemical Transformations

First-principles, or ab initio, simulations are computational methods that rely on basic laws of physics without recourse to empirical models or experimental data. These simulations are instrumental in studying chemical reactions, allowing researchers to map out potential energy surfaces, locate transition states, and calculate reaction barriers. This provides a deep understanding of reaction mechanisms and kinetics.

In the context of this compound, first-principles simulations could be employed to study its stability and reactivity. For instance, the hydrolysis of the urea (B33335) moiety or its participation in nucleophilic substitution reactions could be modeled. cymitquimica.com Such simulations would trace the energetic pathway of the transformation, identifying key intermediates and the energy required to overcome reaction barriers. This information is critical for understanding its degradation pathways or its potential as a reactant in chemical synthesis. Currently, specific first-principles simulation data for the chemical transformations of this compound is not documented in available research.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations provide a dynamic picture of a molecule's conformational flexibility and its non-covalent interactions with its environment, such as with solvent molecules or biological macromolecules.

While specific MD studies on this compound are not found, research on the parent molecule, urea, offers a clear precedent. MD simulations of urea in aqueous solutions have been used to understand its role as a protein denaturant, revealing how it interacts with both nonpolar and polar parts of proteins through direct hydrogen bonding and by altering the structure of water. nih.gov

For this compound, an MD simulation would be highly informative. It could:

Explore Conformational Space: The molecule possesses rotatable bonds, and MD simulations could identify the most stable conformations in different environments (e.g., in water, in a nonpolar solvent). guidechem.com

Analyze Solvation: It would detail the hydration shell around the molecule, showing how water molecules interact with the protonated amine, the urea group's hydrogen bond donors and acceptors, and the ethyl chain.

Simulate Interactions: If placed in a system with a protein or other biological target, MD could simulate the binding process, revealing key intermolecular interactions like hydrogen bonds and electrostatic contacts that stabilize the complex.

These simulations would provide atomic-level insights into the molecule's behavior that are inaccessible through experimental means alone.

Computational Prediction of Molecular Properties and Reactivity

Even in the absence of dedicated research studies, a variety of molecular properties for this compound have been calculated using computational algorithms and are available in chemical databases. These properties provide a foundational understanding of the molecule's physical and chemical characteristics. The free base, (2-Aminoethyl)urea, has also been characterized computationally. nih.gov These predicted descriptors are valuable for assessing its potential behavior in chemical and biological systems.

Below is a table of computationally predicted molecular properties for the free base, (2-Aminoethyl)urea, and the hydrochloride salt.

| Property | (2-Aminoethyl)urea (Free Base) | This compound | Data Source |

| Molecular Formula | C₃H₉N₃O | C₃H₁₀ClN₃O | scbt.comnih.gov |

| Molecular Weight ( g/mol ) | 103.12 | 139.58 | scbt.comnih.gov |

| XLogP3-AA | -2 | - | nih.gov |

| Hydrogen Bond Donor Count | 3 | 4 | guidechem.comnih.gov |

| Hydrogen Bond Acceptor Count | 2 | 2 | guidechem.comnih.gov |

| Rotatable Bond Count | 2 | 2 | guidechem.comnih.gov |

| Topological Polar Surface Area (Ų) | 81.1 | 81.1 | guidechem.comnih.gov |

| Complexity | 63.2 | 63.2 | guidechem.comnih.gov |

| Covalently-Bonded Unit Count | 1 | 2 | guidechem.com |

Note: The data in this table is generated by computational models and sourced from publicly available chemical databases.

In Silico Screening and Rational Design for Drug Discovery

The urea functional group is a privileged scaffold in medicinal chemistry and drug design. nih.gov Its unique ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with biological targets like enzymes and receptors. nih.gov Numerous approved drugs contain a urea moiety, highlighting its importance. nih.gov

In silico techniques like molecular docking are central to modern drug discovery. ijpsjournal.com These methods computationally predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to screen large libraries of virtual compounds against a specific protein target to identify potential drug candidates. nih.govresearchgate.net

Given its structure, this compound is an interesting candidate for such investigations.

The urea group can engage in key hydrogen bonding within a protein's active site. nih.gov

The primary amino group , which is protonated at physiological pH, can form strong salt bridges with acidic residues like aspartate or glutamate. cymitquimica.com

The flexible ethyl linker allows the two functional groups to adopt various spatial arrangements to optimize binding.

While no specific in silico screening studies involving this compound have been published, its structure makes it a viable fragment or starting point for the rational design of inhibitors for various targets, such as kinases, proteases, or histone deacetylases (HDACs), where urea and amino-containing ligands are known to be effective. nih.govresearchgate.net

Future Research Directions and Translational Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Production

The traditional synthesis of urea (B33335) derivatives often involves reagents like phosgene (B1210022) or isocyanates, which present significant safety and environmental concerns. nih.govorganic-chemistry.org Future research must prioritize the development of novel, more sustainable synthetic routes to (2-Aminoethyl)urea hydrochloride.

A promising avenue lies in the utilization of carbon dioxide (CO2) as a C1 building block. researchgate.netrsc.org This approach aligns with the principles of green chemistry by capturing a greenhouse gas and converting it into a valuable chemical. Research could focus on developing efficient catalytic systems for the direct reaction of ethylenediamine (B42938) with CO2 to form a carbamate (B1207046) intermediate, which can then be converted to (2-Aminoethyl)urea. Another sustainable approach involves the electrochemical synthesis of urea from nitrate (B79036) and CO2, which could be adapted for the production of its derivatives. springernature.com

Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water could significantly enhance the environmental profile of the synthesis. organic-chemistry.orgrsc.org The development of continuous flow processes, as opposed to batch reactions, could also lead to more efficient and scalable production with better control over reaction parameters.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Approach | Key Advantages | Research Focus |

| CO2 as a C1 Source | Utilizes a greenhouse gas, avoids toxic reagents. | Catalyst development, reaction optimization. researchgate.netrsc.org |

| Electrochemical Synthesis | Uses renewable electricity, ambient conditions. | Catalyst design, electrolyte optimization. springernature.com |

| Solvent-Free/"On-Water" Synthesis | Reduces solvent waste, simplifies purification. | Reaction kinetics, substrate scope. organic-chemistry.orgrsc.org |

| Continuous Flow Chemistry | Improved scalability, safety, and control. | Reactor design, process optimization. |

Deeper Mechanistic Elucidation of Biological Interactions

While the biological activities of many urea derivatives are well-documented, the specific interactions of this compound at a molecular level remain largely unexplored. nih.govresearchgate.net Future research should aim to unravel the precise mechanisms by which this compound may interact with biological systems.

Given the structural motifs present in this compound—a primary amine and a urea group—it is plausible that it could engage in various biological interactions. The urea moiety is known to form hydrogen bonds and can act as a disruptor of protein structure. nih.gov The aminoethyl group could participate in electrostatic interactions or serve as a linker to other functional groups.

Investigating its potential as an inhibitor of enzymes like kinases or its interaction with protein-protein interfaces would be a valuable starting point. researchgate.net Techniques such as X-ray crystallography of the compound in complex with target proteins, along with biophysical methods like surface plasmon resonance and isothermal titration calorimetry, could provide detailed insights into its binding affinity and mode of action.

Development of Advanced Materials with Tailored Properties

Urea and its derivatives are fundamental building blocks in polymer chemistry, most notably in the production of urea-formaldehyde (UF) resins. wikipedia.org These resins are widely used as adhesives and in the manufacturing of wood products like particleboard and medium-density fibreboard (MDF). wikipedia.orgontosight.ai

Future research could explore the incorporation of this compound into novel polymer formulations. The presence of the reactive primary amine group offers a site for cross-linking or further functionalization, potentially leading to materials with enhanced properties. For instance, its integration into polymer backbones could improve thermal stability, mechanical strength, or adhesive properties. ontosight.aiontosight.ai